4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a benzo[b][1,4]oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The benzo[b][1,4]oxazinone core can be synthesized via a condensation reaction involving an appropriate amine and a carboxylic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The oxadiazole ring and benzo[b][1,4]oxazinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinones: Compounds with a similar benzo[b][1,4]oxazinone core but different substituents.
Oxadiazoles: Compounds featuring the 1,2,4-oxadiazole ring, which may have different substituents on the ring.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to various functional groups.
Uniqueness
4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-5-6-14-15(7-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-2-4-13(19)8-12/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHKQFAKUSMNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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